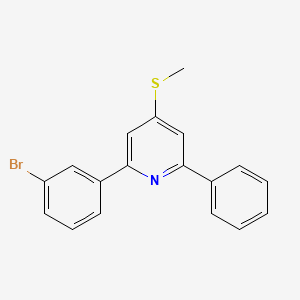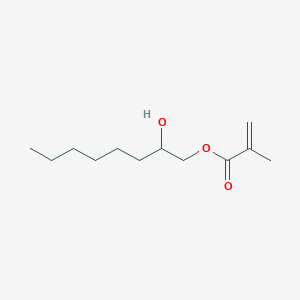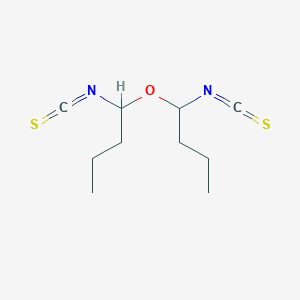![molecular formula C22H45N3O7 B14295472 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea CAS No. 113341-61-0](/img/structure/B14295472.png)
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by multiple propan-2-yloxymethyl groups attached to a central urea core, making it a subject of interest in synthetic chemistry and industrial applications.
Méthodes De Préparation
The synthesis of 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea involves several steps. One common method includes the reaction of N,N-diisopropylamine with carbon disulfide and sodium hydroxide to form a dithiocarbamate intermediate. This intermediate is then reacted with sodium chloroacetate to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives or intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more propan-2-yloxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea can be compared with other similar compounds such as:
1,3-Bis[tris(hydroxymethyl)methylamino]propane: Used as a buffer in molecular biology and has similar structural features.
2-[Bis(propan-2-yl)carbamothioyl]sulfanylacetic acid: Known for its cytotoxic and potential anticancer activities. The uniqueness of this compound lies in its multiple propan-2-yloxymethyl groups, which provide distinct chemical and biological properties.
Propriétés
Numéro CAS |
113341-61-0 |
|---|---|
Formule moléculaire |
C22H45N3O7 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
1-[bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea |
InChI |
InChI=1S/C22H45N3O7/c1-16(2)28-11-23(12-29-17(3)4)21(26)25(15-32-20(9)10)22(27)24(13-30-18(5)6)14-31-19(7)8/h16-20H,11-15H2,1-10H3 |
Clé InChI |
QHJAHTILNRTOMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCN(COC(C)C)C(=O)N(COC(C)C)C(=O)N(COC(C)C)COC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
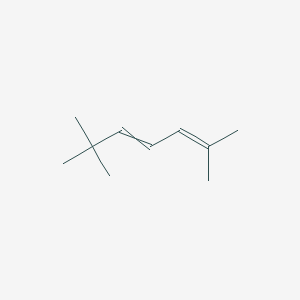
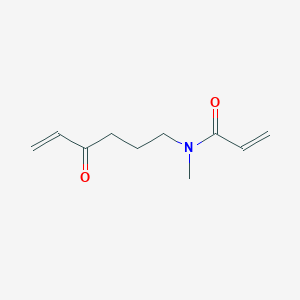
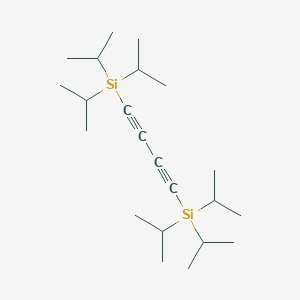
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)

![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)

